molecular formula C11H18O B050818 1-Adamantanemethanol CAS No. 770-71-8

1-Adamantanemethanol

Cat. No. B050818
CAS RN: 770-71-8
M. Wt: 166.26 g/mol
InChI Key: MDVGOOIANLZFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Adamantanemethanol and its derivatives have been synthesized through various chemical routes. A novel synthesis approach for 3-amino-1-adamantanemethanol was developed from adamantane carboxylic acid via the Ritter reaction, hydrolysis, neutralization, and reduction reactions, achieving a total yield of 43%. The structure was characterized by elemental analysis, IR, MS, 1HNMR, among others, and the reaction mechanisms were proposed (Cai et al., 2011). Another synthesis route involves the conversion of adamantane derivatives into functionalized adamantanes using Charette enantioselective cyclopropanation reactions (Qu et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-Adamantanemethanol is characterized by its cage-like adamantane core with a methanol functional group. This structure has been studied using various spectroscopic methods, including IR, MS, and NMR techniques, providing insights into the compound's electronic and spatial configuration.

Chemical Reactions and Properties

1-Adamantanemethanol undergoes various chemical reactions due to its functional groups. For instance, it can participate in cyclopropanation reactions and serve as a precursor for the synthesis of diverse adamantane derivatives with potential applications in material science and organic chemistry. The compound's reactivity is influenced by its unique adamantane skeleton, which imparts stability and rigidity, affecting its reaction pathways (Qu et al., 2020).

Scientific Research Applications

  • Synthesis of Novel Compounds : 1-Adamantanemethanol is used in the synthesis of new chemical compounds. For instance, 3-amino-1-adamantanemethanol was synthesized from adamantane carboxylic acid, yielding a total yield of 43% (Lu-lu Cai et al., 2011).

  • Optical Properties in Nanotubes : The filling of single-walled carbon nanotube films with 1-adamantanemethanol shows effects of charge transfer, especially when treated with 1-bromoadamantane. This indicates its role in the study of nanomaterials and their optical properties (A. Tonkikh et al., 2016).

  • Functionalization of Adamantane Derivatives : Research shows the conversion of 1-adamantanemethanol into various functionalized adamantanes, which are important in the synthesis of novel compounds (T. Qu et al., 2020).

  • Pharmacological Evaluation : Adamantane derivatives, including those derived from 1-adamantanemethanol, have been evaluated for their pharmacological properties, such as their effects as cannabimimetic drugs of abuse (S. Banister et al., 2013).

  • Photostability Studies : Silicon(IV) phthalocyanines containing adamantane moieties, synthesized using 1-adamantanemethanol, show high photostability and efficiency in generating singlet oxygen. This has implications in material science and photodynamic therapy (Xiao-min Shen et al., 2010).

  • Phase Transition Studies : The study of polymorphism and phase transitions in 1-adamantane-methanol contributes to the understanding of molecular structures and their transformations (B. B. Hassine et al., 2015).

  • Antimicrobial Activity : New derivatives of adamantane synthesized from 1-adamantane-methanol showed promising antimicrobial activity against various microorganisms (A. Orzeszko et al., 2000).

  • Catalytic Applications : The use of 1-adamantanemethanol as an initiator in the ring-opening polymerisation of ε-caprolactone demonstrates its potential in catalysis and material science (Ioannis K Kouparitsas et al., 2019).

  • Medicinal Chemistry : The adamantane structure, including 1-adamantanemethanol, plays a significant role in medicinal chemistry due to its influence on drug properties like absorption, distribution, metabolism, excretion, and hydrophobic effects (G. Lamoureux & Graciela Artavia, 2010).

Safety And Hazards

In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove the person to fresh air and keep comfortable for breathing . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .

properties

IUPAC Name

1-adamantylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGOOIANLZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227818
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanemethanol

CAS RN

770-71-8
Record name Tricyclo[3.3.1.13,7]decane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl-1-adamantanecarboxylate (104 gm.) dissolved in 465 ml. anhydrous ether was added over a 2 hour period to 37.5 gm. lithium aluminum hydride in 753 ml. anhydrous ether. The mixture was stirred an additional 2 hours, cooled and water added gradually. The ether was separated. The water was extracted twice with ether and the combined ether layers dried and concentrated. The residual solid was dissolved in methanol and water was added to precipitate the product which was filtered and dried over P2O5 to give 80 gm., m.p. 113.5°-15.5°.
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 39 g (0.17 moles) of zinc bromide, 29.8 g (0.17 mole) of hydrobromic acid were added. To the solution thus obtained, 11.5 g (0.069 mole) of 1-adamantyl methylalcohol which was prepared by the method shown in (1) was added and the mixture was refluxed for 11 hours. After the reaction mixture was brought to room temperature, 200 ml of water were added to this and extracted with two 300 ml portions of ether. After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water, the resulting ether layer was dehydrated with anhydrous magnesium sulfate and was filtered. Ether was then distilled away. Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C) to purify it, and 13 g of 1-adamantyl methyl bromide were obtained. Melting point of the product was 37°-39° C and the yield was 84%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantanemethanol
Reactant of Route 2
1-Adamantanemethanol
Reactant of Route 3
1-Adamantanemethanol
Reactant of Route 4
1-Adamantanemethanol
Reactant of Route 5
1-Adamantanemethanol
Reactant of Route 6
1-Adamantanemethanol

Citations

For This Compound
233
Citations
JA Hamilton - Carbohydrate research, 1985 - Elsevier
… been crystallized with 1-adamantanemethanol as the guest … the hydroxyl group of the 1-adamantanemethanol to a primary … possible site for the 1-adamantanemethanol, which, instead, …
Number of citations: 17 www.sciencedirect.com
T Qu, AJP White, AGM Barrett - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
… Thus, Swern oxidation of commercially available 1-adamantanemethanol (22) gave rise to aldehyde 23 (82%). This product 23 was subject to the (Z)-selective Horner-Emmons …
Number of citations: 5 www.arkat-usa.org
T Wennekes, B Lang, M Leeman… - … Process Research & …, 2008 - ACS Publications
A synthetic route for the preparation of glucosylceramide synthase inhibitor N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin methanesulfonic acid salt (AMP-DNM) has been …
Number of citations: 53 pubs.acs.org
L Cai, JW Guo, S Liu, CF Yang, H Zhu… - Advanced Materials …, 2011 - Trans Tech Publ
… 3-amino-1-adamantanemethanol was synthesized from adamantane carboxylic acid … The total yield of 3-amino-1-adamantanemethanol was 43%. The structure of the target compound …
Number of citations: 6 www.scientific.net
T Wennekes, RJ van den Berg, W Donker… - The Journal of …, 2007 - ACS Publications
In this article, we present a straightforward synthesis of adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives. The used synthetic routes are flexible and can be used to …
Number of citations: 160 pubs.acs.org
AA Tonkikh, DV Rybkovskiy, AS Orekhov, AI Chernov… - Carbon, 2016 - Elsevier
… In view of gaseous treatment by 1-adamantanemethanol … the encapsulation of 1-adamantanemethanol molecules inside … the same conditions as by 1-adamantanemethanol, should be …
Number of citations: 15 www.sciencedirect.com
R Barakov, N Shcherban, P Yaremov… - Applied Catalysis A …, 2020 - Elsevier
… of 1-adamantanemethanol as a function of time in the reaction of 1-adamantanemethanol … Reaction conditions: 3 mmol of 1-adamantanemethanol, 10 ml of DHP, 0.4 g of mesitylene (…
Number of citations: 16 www.sciencedirect.com
XM Shen, XJ Jiang, CC Huang, HH Zhang, JD Huang - Tetrahedron, 2010 - Elsevier
… Two new axially disubstituted silicon(IV) phthalocyanines 1 and 2 have been synthesized by treating silicon phthalocyanine dichloride with 1-adamantanemethanol or 1-…
Number of citations: 37 www.sciencedirect.com
IK Kouparitsas, E Mele, S Ronca - Polymers, 2019 - mdpi.com
… Subsequently the desired alcohol (1-adamantanemethanol, 1H,1H,2H,2H-perfluoro-1-octanol or isopropanol, indicated respectively as the A, F and I initiator) was added in an …
Number of citations: 12 www.mdpi.com
A Orzeszko1½, R Gralewska, BJ Staroœciak… - pdfs.semanticscholar.org
… In this study we show that certain easily synthesise 1-adamantanemethanol esters of various N-substituted phthalimide 4-carboxylates exhibit a distinct antimicrobial activity. It is worth …
Number of citations: 4 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.